molecular formula C12H14O3 B2775758 3-(Oxan-3-yl)benzoic acid CAS No. 1423884-91-6

3-(Oxan-3-yl)benzoic acid

Cat. No. B2775758
CAS RN: 1423884-91-6
M. Wt: 206.241
InChI Key: NJIAFDWKXOJCKQ-UHFFFAOYSA-N
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Description

“3-(Oxan-3-yl)benzoic acid” is an organic compound with the molecular weight of 206.24 g/mol . It is also known as "3-(tetrahydro-2H-pyran-4-yl)benzoic acid" .

Scientific Research Applications

Meta-C–H Functionalization

Selective C–H bond functionalization of benzoic acids, including derivatives like 3-(Oxan-3-yl)benzoic acid, presents a synthetically useful tool for organic synthesis. This approach enables meta-selective olefination of benzoic acid derivatives using molecular oxygen as the terminal oxidant, highlighting its potential in step-economical synthesis and the modification of benzoic acid structures for various applications (Li et al., 2016).

Detection of Reactive Oxygen Species

Derivatives of benzoic acid, such as 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, have been utilized in developing novel fluorescence probes for detecting highly reactive oxygen species. These probes are effective in visualizing reactive intermediates in living cells, showcasing the role of benzoic acid derivatives in biochemical and medical research (Setsukinai et al., 2003).

Environmental Applications

Nanoparticulate zero-valent iron's (nZVI) interaction with benzoic acid derivatives demonstrates an efficient oxidative transformation of organic contaminants in water. This reaction, exemplified by the conversion of benzoic acid to p-hydroxybenzoic acid, underlines the potential of benzoic acid derivatives in environmental remediation and pollution control (Joo et al., 2005).

Synthesis of Highly Substituted Isocoumarins

Benzoic acids, through oxidative coupling with alkynes under rhodium catalysis, facilitate the formation of highly substituted isocoumarin derivatives. This process illustrates the versatility of benzoic acid derivatives in synthesizing compounds with significant biological properties (Unoh et al., 2013).

Microbial Biosynthesis

The microbial biosynthesis of 3-amino-benzoic acid from simple substrates like glucose, leveraging Escherichia coli co-culture systems, exemplifies the biotechnological potential of benzoic acid derivatives in producing valuable building blocks for various compounds with biological activities (Zhang & Stephanopoulos, 2016).

Antibacterial Activity

Novel 3-hydroxy benzoic acid hybrid derivatives have been synthesized and tested for their potential antibacterial activity, highlighting the importance of benzoic acid derivatives in developing new chemotherapeutic agents (Satpute et al., 2018).

properties

IUPAC Name

3-(oxan-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)10-4-1-3-9(7-10)11-5-2-6-15-8-11/h1,3-4,7,11H,2,5-6,8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIAFDWKXOJCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxan-3-yl)benzoic acid

CAS RN

1423884-91-6
Record name 3-(oxan-3-yl)benzoic acid
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